molecular formula C24H16F4N6O2 B605960 BAY-876 CAS No. 1799753-84-6

BAY-876

Katalognummer: B605960
CAS-Nummer: 1799753-84-6
Molekulargewicht: 496.4 g/mol
InChI-Schlüssel: BKLJDIJJOOQUFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N4-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-Quinolinedicarboxamide”, also known as BAY-876, is a potent, highly selective, and cell-permeable inhibitor of the glucose transporter GLUT1 . It has an empirical formula of C24H16F4N6O2 and a molecular weight of 496.42 .


Physical And Chemical Properties Analysis

This compound is a white to beige powder . It is soluble in DMSO at a concentration of 25 mg/mL . The compound should be stored at a temperature of 2-8°C .

Wissenschaftliche Forschungsanwendungen

Antitumor-Aktivität bei Leberzellkarzinom (HCC)

BAY-876 hat vielversprechende Ergebnisse als Antagonist des Glucosetransporters vom Typ 1 (GLUT1)-Rezeptors gezeigt, der ein Mediator der aeroben Glykolyse ist – ein biologischer Prozess, der ein Kennzeichen von HCC ist. Diese Verbindung wurde zu einer neuartigen mikrokristallinen Form formuliert, die eine lang anhaltende Antitumoraktivität erreicht. Es hemmt die Glukoseaufnahme und Proliferation von HCC-Zellen und unterdrückt auch epithelial-mesenchymale Transitionsfaktoren (EMT), wodurch eine potenzielle Behandlungsoption für fortgeschrittenes HCC geboten wird {svg_1}.

Hemmung der aeroben Glykolyse

Die Fähigkeit der Verbindung, GLUT1 zu hemmen, reduziert effektiv die Aufnahme von Glukose durch Krebszellen und zielt so auf den Warburg-Effekt ab, eine Form des veränderten Stoffwechsels, die in Krebszellen zu finden ist. Diese Hemmung der aeroben Glykolyse kann zu einer verringerten Proliferation von Tumorzellen führen und könnte eine praktikable Strategie in der Krebstherapie sein {svg_2}.

Selektive GLUT1-Hemmung

This compound zeichnet sich durch seine hohe Selektivität für GLUT1 gegenüber anderen Glukosetransportern aus. Diese Selektivität ist entscheidend, da sie die Auswirkungen auf normale Zellen minimiert, während sie die Glukoseaufnahme der Krebszellen ins Visier nimmt. Die selektive Hemmung von GLUT1 durch die Verbindung wurde in vitro und in vivo demonstriert und zeigt Potenzial für die Monotherapie und Kombinierbarkeit mit anderen Behandlungen {svg_3}.

Induktion von Zelltod unter hypoxischen Bedingungen

Krebszellen gedeihen oft unter hypoxischen Bedingungen. This compound induziert unter solchen Bedingungen, insbesondere in vitro, durch Hemmung der Glukoseaufnahme den Zelltod. Diese Eigenschaft könnte besonders nützlich sein, um Tumoren anzugehen, die sich in sauerstoffarmen Bereichen befinden oder gegenüber anderen Behandlungsformen resistent sind {svg_4}.

Auswirkungen auf Glykolyse und ATP-Produktion

In der Forschung an Eierstockkrebs wurde festgestellt, dass this compound die Glykolyse-Raten und die ATP-Produktion reduziert. Dies führt sowohl in vitro als auch in vivo zu einer gehemmten Proliferation von Krebszellen. Durch die Beeinflussung der Energieproduktion in Krebszellen kann this compound das Fortschreiten der Krankheit effektiv verlangsamen oder stoppen {svg_5}.

Bioverfügbarkeit und Zellpermeabilität bei oraler Verabreichung

Ein wichtiger Aspekt von this compound ist seine Bioverfügbarkeit bei oraler Verabreichung und Zellpermeabilität. Dies bedeutet, dass die Verbindung oral verabreicht werden kann und Zellmembranen durchqueren kann, um intrazelluläre Ziele zu erreichen. Dieses Merkmal erhöht sein Potenzial als praktische und zugängliche Krebsbehandlung {svg_6}.

Wirkmechanismus

Target of Action

BAY-876 primarily targets the Glucose Transporter Type 1 (GLUT1) receptor . GLUT1 is a mediator of aerobic glycolysis, a biological process considered a hallmark of certain types of cancer, including hepatocellular carcinoma (HCC) and ovarian cancer .

Mode of Action

This compound acts as an effective antagonist of the GLUT1 receptor . It inhibits glucose uptake by binding to the GLUT1 receptor, thereby disrupting the process of aerobic glycolysis . This compound is more than 130-fold selective for GLUT1 over other glucose transporters such as GLUT2, GLUT3, and GLUT4 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is aerobic glycolysis, also known as the Warburg effect . By inhibiting GLUT1, this compound reduces glucose uptake, thereby disrupting the energy supply necessary for cancer cell proliferation . This leads to a decrease in ATP production and a reduction in glycolysis rates .

Pharmacokinetics

The pharmacokinetic properties of this compound are still under investigation. It has been noted that this compound is orally bioavailable . In a study involving a novel microcrystalline formulation of this compound, a single dose injected directly into HCC tissue achieved sustained localized levels of the compound .

Result of Action

The inhibition of glucose uptake by this compound leads to a reduction in ATP production and glycolysis rates, resulting in the inhibition of cancer cell proliferation . In addition, this compound has been shown to induce cell death in hypoxic conditions in vitro . It also inhibits the expression of epithelial-mesenchymal transition (EMT)-related factors, which are associated with drug resistance and metastasis .

Action Environment

The action of this compound can be influenced by the tumor microenvironment. For instance, the overexpression of GLUT1, which is associated with poor prognosis in advanced HCC patients, can enhance the effectiveness of this compound . Moreover, the formulation of this compound can also affect its action.

Eigenschaften

IUPAC Name

4-N-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F4N6O2/c1-12-20(21(24(26,27)28)33-34(12)11-14-4-2-13(10-29)3-5-14)32-23(36)17-9-19(22(30)35)31-18-8-15(25)6-7-16(17)18/h2-9H,11H2,1H3,(H2,30,35)(H,32,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLJDIJJOOQUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C#N)C(F)(F)F)NC(=O)C3=CC(=NC4=C3C=CC(=C4)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F4N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799753-84-6
Record name BAY-876
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16758
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Customer
Q & A

Q1: What is the primary target of BAY-876 and how does this interaction affect tumor cells?

A1: this compound is a highly selective inhibitor of GLUT1. [] By binding to GLUT1, this compound blocks glucose uptake by tumor cells, disrupting their primary energy source and leading to growth inhibition and cell death. [, , , , , ] This is particularly relevant in cancers exhibiting the Warburg effect, where cells rely heavily on glycolysis even in the presence of oxygen. []

Q2: Does this compound impact other metabolic pathways besides glycolysis?

A2: Yes, research suggests that inhibiting GLUT1 with this compound can lead to compensatory upregulation of other metabolic pathways, like oxidative phosphorylation, as tumor cells attempt to adapt to glucose deprivation. [] Combining this compound with inhibitors of these alternative pathways has shown synergistic anti-tumor effects. [, , ]

Q3: How does this compound's impact on tumor metabolism affect the tumor microenvironment?

A3: Inhibiting GLUT1 with this compound can reverse the glucose-deficient/lactate-rich tumor microenvironment often observed in aggressive cancers. [] This altered metabolic environment can suppress the activity of immunosuppressive cells like regulatory T cells and tumor-associated macrophages, enhancing the efficacy of immunotherapies. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C22H15F4N5O2 and its molecular weight is 457.39 g/mol.

Q5: How does the structure of this compound contribute to its potency and selectivity for GLUT1?

A5: The development of this compound involved extensive structure-activity relationship (SAR) studies. Specific structural features, including the N-(1H-pyrazol-4-yl)quinoline-4-carboxamide scaffold, were crucial for achieving potent and selective inhibition of GLUT1 over other GLUT isoforms. []

Q6: Have any modifications to the this compound structure been explored, and how did they affect its activity?

A6: While the specific modifications explored during this compound development are proprietary, researchers have identified key moieties essential for its activity, potency, and selectivity. [] These SAR insights are valuable for designing novel GLUT1 inhibitors with improved pharmacological properties.

Q7: Have any specific formulation strategies been explored to enhance this compound's therapeutic efficacy?

A7: Researchers have investigated various drug delivery systems, such as nanoparticles and thermogels, to enhance this compound delivery to tumor sites. [, , ] These approaches aim to improve drug solubility, stability, tumor targeting, and therapeutic efficacy.

Q8: What is known about the pharmacokinetic profile of this compound?

A8: this compound exhibits high oral bioavailability in preclinical animal models. [] Further research is needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile in various species.

Q9: What in vitro models have been used to investigate this compound's anti-cancer activity?

A9: this compound has demonstrated anti-proliferative effects in various cancer cell lines, including lung cancer, [, ] breast cancer, [, ] esophageal cancer, [] and pancreatic cancer. [, ] These studies often utilize cell proliferation assays, glucose uptake measurements, and analyses of cell cycle and apoptosis markers.

Q10: What preclinical animal models have been used to evaluate this compound?

A10: this compound has shown efficacy in preclinical animal models of various cancers, including hepatocellular carcinoma, [] ovarian cancer, [] and pancreatic cancer. [] These models are crucial for assessing the compound's antitumor activity, pharmacokinetics, and potential toxicity in vivo.

Q11: Have any resistance mechanisms to this compound been identified?

A11: While specific resistance mechanisms to this compound require further investigation, tumor cells can adapt to metabolic stress. Potential mechanisms might involve upregulating alternative glucose transporters, enhancing other metabolic pathways like oxidative phosphorylation, or altering their microenvironment to access alternative nutrients. [, ]

Q12: What strategies are being explored to improve the delivery of this compound to tumor tissues?

A12: Researchers are investigating nanotechnology-based approaches, such as nanoparticles, to enhance this compound delivery to tumors. [, , ] These strategies aim to improve drug solubility, stability, and tumor targeting while minimizing off-target effects.

Q13: Can this compound be combined with other therapies to improve its efficacy?

A13: Yes, studies have shown synergistic antitumor effects when this compound is combined with other therapies, such as chemotherapy, [, , ] radiotherapy, [] and immunotherapy. [, ] This highlights its potential as a valuable component of combination therapies.

Q14: What tools and resources are important for advancing research on this compound?

A14: Continued research on this compound requires access to:

    Q15: What are the key milestones in the development of this compound?

    A15: - Identification of GLUT1 as a therapeutic target: Recognizing the importance of GLUT1 in tumor metabolism and its potential as a therapeutic target. - Discovery and optimization of this compound: Through high-throughput screening and extensive medicinal chemistry efforts. [] - Preclinical validation of this compound: Demonstrating its antitumor activity and safety profile in preclinical models.

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.